![molecular formula C11H16N4O B2992240 N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide CAS No. 1379204-80-4](/img/structure/B2992240.png)
N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide
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Overview
Description
“N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide” was confirmed by 1H and 13C NMR and mass spectra . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions of “N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide” involve modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Scientific Research Applications
Tuberculosis Treatment
This compound has been studied for its potential use in treating tuberculosis (TB). A series of derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Cancer Therapy
There is research indicating that derivatives of this compound may act as efficient, selective, and orally bioavailable inhibitors for TGF-βI type receptor kinase, which could be beneficial as a cancer immunotherapy or antifibrotic agent .
Anti-HIV Activity
Indole derivatives, including those related to this compound, have been reported to show promise as anti-HIV agents through molecular docking studies .
Anti-fibrosis
Some target compounds related to N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide displayed better anti-fibrosis activity than existing treatments on certain cell lines .
Mechanism of Action
Target of Action
The primary target of N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide interacts with its target, PKB, as an ATP-competitive inhibitor . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound plays a significant role in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes the activation of PKB, leading to the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Compounds containing 4-amino-4-benzylpiperidines, like N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has a significant molecular and cellular effect, particularly in the context of cancer treatment.
properties
IUPAC Name |
N-(1-pyrimidin-2-ylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-9(16)14-10-3-7-15(8-4-10)11-12-5-2-6-13-11/h2,5-6,10H,3-4,7-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXAROMXPLDLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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